ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate
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Overview
Description
Ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors (HDACi). It has been widely studied for its potential use in cancer therapy due to its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In
Mechanism of Action
The mechanism of action of ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histones. Histone acetylation is an important epigenetic modification that regulates gene expression. By inhibiting HDAC enzymes, ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate leads to the accumulation of acetylated histones, which in turn modulate gene expression and lead to the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to inhibit angiogenesis and metastasis in various cancer models. In addition, ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate has been shown to modulate the immune response by increasing the activity of natural killer cells and T cells.
Advantages and Limitations for Lab Experiments
One of the advantages of ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of histone acetylation in gene expression and cellular processes. However, one of the limitations of ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate is its potential toxicity, which can limit its use in vivo. In addition, ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate has been shown to have off-target effects on non-HDAC enzymes, which can complicate the interpretation of experimental results.
Future Directions
For the study of ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate include the development of more specific and less toxic HDAC inhibitors, the identification of biomarkers for predicting response to HDAC inhibitors, and the exploration of combination therapies with other cancer treatments. In addition, the role of ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate in modulating the immune response and its potential use in immunotherapy should be further explored.
Synthesis Methods
The synthesis of ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with N-(2-phenylethyl)glycine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate N-(2-phenylethyl)glycyl-4-aminobenzoic acid. This intermediate is then reacted with 4-methoxyphenylsulfonyl chloride in the presence of triethylamine to form the final product, ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate.
Scientific Research Applications
Ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of HDAC enzymes, leading to the accumulation of acetylated histones and the modulation of gene expression. This, in turn, leads to the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
properties
IUPAC Name |
ethyl 4-[[2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6S/c1-3-34-26(30)21-9-11-22(12-10-21)27-25(29)19-28(18-17-20-7-5-4-6-8-20)35(31,32)24-15-13-23(33-2)14-16-24/h4-16H,3,17-19H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVHEFVBMQEPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamido}benzoate |
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